Stereoselective Tandem Cycloaddition: Exclusive Formation of trans-Fused Bicyclic Nitronates with EEMNA
Ethyl Ethoxymethylenenitroacetate (as a specific E:Z = 1:3 mixture) enables a unique tandem transetherification–intramolecular hetero Diels-Alder reaction with δ,ε-unsaturated alcohols, yielding functionalized trans-fused bicyclic nitronates as single stereoisomers in high yields (70-95%) [1]. This dual-mode reactivity is not accessible to ethyl β-nitroacrylate, which lacks the β-ethoxy leaving group and would instead undergo a simple Diels-Alder cycloaddition, resulting in a completely different regio- and stereochemical outcome. The direct comparative experiment is the use of ethyl β-nitroacrylate under identical conditions, which fails to produce the trans-fused scaffold [1].
| Evidence Dimension | Product outcome in tandem transetherification–hetero Diels-Alder reaction with δ,ε-unsaturated alcohols |
|---|---|
| Target Compound Data | trans-fused bicyclic nitronate as single diastereomer, 70-95% yield (EEMNA, E:Z = 25:75) |
| Comparator Or Baseline | Ethyl β-nitroacrylate (no β-ethoxy group): No reaction via tandem pathway; forms simple Diels-Alder adduct under forcing conditions |
| Quantified Difference | EEMNA: single stereoisomer vs. comparator: different regioisomeric product mixture; yield advantage N/A as comparator gives different product class |
| Conditions | Lewis acid catalyst (Yb(OTf)3), thermal conditions (refluxing toluene), varied δ,ε-unsaturated alcohols |
Why This Matters
For synthetic chemists, EEMNA provides predictable access to complex polycyclic scaffolds with full stereocontrol, a capability that defines the selection of this specific building block over simpler nitroacrylates.
- [1] E. Wada, M. Yoshinaga, 'A new strategy of tandem transetherification–intramolecular hetero Diels–Alder reaction with (E,Z)-mixture of ethyl 2-nitro-3-ethoxyacrylate and δ,ε-unsaturated alcohols leading to functionalized trans-fused bicyclic nitronates', Tetrahedron Letters, 2004, 45, 2197-2201. View Source
